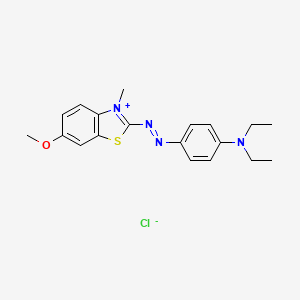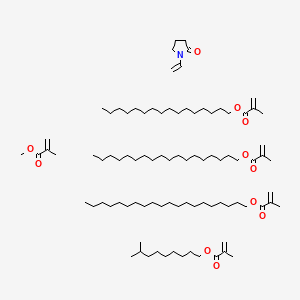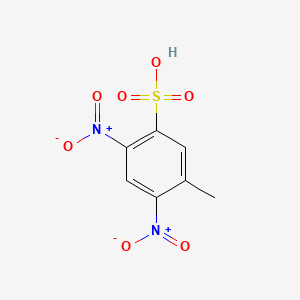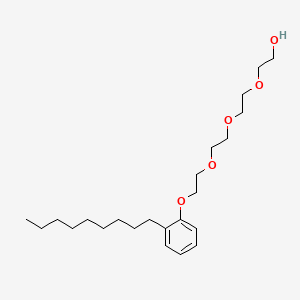
5,5-Dipropyl-imidazolidine-2,4-dione
Overview
Description
5,5-Dipropylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 36033-33-7 . It has a molecular weight of 184.24 and its IUPAC name is 5,5-dipropyl-2,4-imidazolidinedione .
Molecular Structure Analysis
The molecular structure of 5,5-Dipropylimidazolidine-2,4-dione is represented by the linear formula C9H16N2O2 . The InChI code for this compound is 1S/C9H16N2O2/c1-3-5-9(6-4-2)7(12)10-8(13)11-9/h3-6H2,1-2H3,(H2,10,11,12,13) .Physical And Chemical Properties Analysis
5,5-Dipropylimidazolidine-2,4-dione is a white solid . It is practically insoluble to insoluble in water .Scientific Research Applications
Corrosion Inhibition
Imidazolidine-2,4-dione derivatives, such as 3-methyl-5,5′-diphenylimidazolidine-2,4-dione, have demonstrated significant corrosion inhibitory properties for mild steel in acidic solutions. These compounds exhibit high inhibition efficiency by adsorbing onto the steel surface, suggesting potential for industrial applications in corrosion protection (Elbarki et al., 2020).
Synthetic Building Blocks
Glycolurils, analogues of imidazolidine-2,4-diones, serve as key building blocks in supramolecular chemistry due to their unique structural features. Their synthesis and derivatives have found widespread use in creating pharmacologically active compounds, explosives, and gelators, showcasing the versatility of this scaffold in chemical synthesis and material science (Kravchenko et al., 2018).
Antitumor Activity
Research into 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives has revealed their potential as antitumor agents. Certain derivatives exhibited selective activity against renal and melanoma cancer cell lines, underscoring the therapeutic promise of imidazolidine-2,4-dione derivatives in oncology (Alanazi et al., 2013).
DNA Binding Studies
Imidazolidine derivatives have been studied for their DNA binding properties, which is crucial for understanding their mechanism of action as potential anticancer drugs. The binding affinity and specificity towards DNA could lay the groundwork for the development of new therapeutic agents (Shah et al., 2013).
Hypoglycemic Activity
The structural modification of imidazolidine-2,4-diones has led to the discovery of new compounds with hypoglycemic activity. These findings contribute to the development of novel therapies for managing diabetes, illustrating the potential of imidazolidine derivatives in metabolic disorder treatments (Oguchi et al., 2000).
Green Chemistry Applications
The utilization of imidazolidine-2,4-dione derivatives in green chemistry has been explored through the synthesis of thiazolidine-2,4-dione and imidazolidine-2,4-dione derivatives via environmentally friendly methods. These approaches highlight the role of imidazolidine derivatives in sustainable chemical processes (Thari et al., 2020).
Future Directions
Future research could focus on the synthesis of new hybrid compounds based on 5,5-Dipropylimidazolidine-2,4-dione and their potential applications. For instance, the synthesis of new hybrid phenytoin compounds with Oxazepines, Diazepines and Quinazolin compounds has shown promising antitumor activities . Further derivatization or modification of these compounds could lead to more potent and selective antitumor agents .
Mechanism of Action
Target of Action
Similar compounds such as 5-methyl-5-[4-(4-oxo-3h-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione have been found to target tankyrase 1 and 2 (tnks-1 and tnks-2) . TNKS-1 and TNKS-2 are part of the poly (ADP-ribose) polymerase family and play essential roles in various cellular processes .
Mode of Action
For instance, 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione has been found to inhibit TNKS-1 and TNKS-2 .
Biochemical Pathways
Tnks-1 and tnks-2, the potential targets of similar compounds, are known to play a vital role in the wnt β-catenin pathway and various other cellular processes .
Result of Action
The inhibition of tnks-1 and tnks-2 by similar compounds suggests potential antitumor activity .
properties
IUPAC Name |
5,5-dipropylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-3-5-9(6-4-2)7(12)10-8(13)11-9/h3-6H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKULRRHIFBSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N1)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284055 | |
| Record name | 5,5-dipropyl-imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36033-33-7 | |
| Record name | 36033-33-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dipropyl-imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B1616639.png)

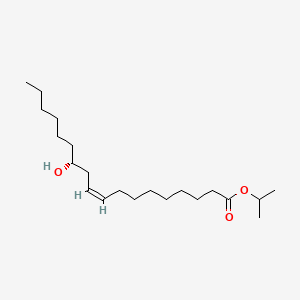

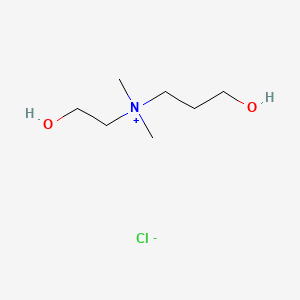
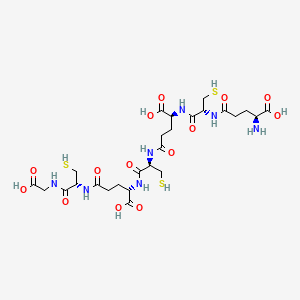
![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)
